4-(2-Furoylamino)benzenesulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
6308-49-2 |
|---|---|
Molecular Formula |
C11H9NO5S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
4-(furan-2-carbonylamino)benzenesulfonic acid |
InChI |
InChI=1S/C11H9NO5S/c13-11(10-2-1-7-17-10)12-8-3-5-9(6-4-8)18(14,15)16/h1-7H,(H,12,13)(H,14,15,16) |
InChI Key |
VVUXJUPEAZAYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups present in a molecule. nih.gov These methods probe the vibrational energy levels of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies that serve as a molecular fingerprint. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational states. researchgate.net For 4-(2-Furoylamino)benzenesulfonic acid, the FTIR spectrum is expected to display a series of distinct absorption bands corresponding to its primary functional groups.
The sulfonic acid (-SO₃H) group is highly characteristic. It is expected to produce strong and broad absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the regions of 1340-1350 cm⁻¹ and 1150-1165 cm⁻¹, respectively. actachemscand.orgnist.gov The S-O single bond stretch is anticipated around 900 cm⁻¹. A very broad band associated with the O-H stretch of the sulfonic acid group would also be expected, likely spanning from 2500 to 3300 cm⁻¹, often overlapping with other stretching vibrations in this region.
The secondary amide (-CONH-) linkage provides several key diagnostic peaks known as Amide bands. spectroscopyonline.comleibniz-fli.de
Amide A & B: The N-H stretching vibration is expected to appear as a single, relatively sharp band (Amide A) around 3300-3350 cm⁻¹, characteristic of a secondary amide. leibniz-fli.de
Amide I: This band, primarily due to the C=O stretching vibration, is one of the most intense and useful peaks in the spectrum, anticipated in the 1640-1680 cm⁻¹ range. spectroscopyonline.comleibniz-fli.de Its precise position can be influenced by hydrogen bonding.
Amide II: Arising from a combination of N-H in-plane bending and C-N stretching, this band is expected between 1530-1570 cm⁻¹. spectroscopyonline.com
Amide III: This is a more complex vibration, with contributions from C-N stretching and N-H bending, typically found in the 1200-1300 cm⁻¹ region. researchgate.net
The furan (B31954) ring will contribute several bands. Characteristic C-H stretching vibrations for the aromatic furan ring are expected just above 3100 cm⁻¹. researchgate.net The C=C stretching vibrations within the furan ring typically appear in the 1500-1650 cm⁻¹ region. nih.gov A strong band corresponding to the asymmetric C-O-C stretching of the furan ring is also characteristic, usually observed near 1165 cm⁻¹. nih.gov
The para-substituted benzene ring will show aromatic C-H stretching vibrations above 3000 cm⁻¹. The C=C in-ring stretching vibrations are expected as a pair of bands in the 1580-1615 cm⁻¹ and 1450-1500 cm⁻¹ regions. A strong absorption band around 830-850 cm⁻¹ would be indicative of the out-of-plane C-H bending characteristic of para-disubstitution.
Table 1: Predicted FTIR Data for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
|---|---|---|
| ~3300 | Broad | O-H Stretch (Sulfonic Acid) |
| ~3330 | Medium | N-H Stretch (Amide A) |
| >3100 | Medium-Weak | Aromatic C-H Stretch (Furan & Benzene) |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1590 | Medium | C=C Stretch (Benzene Ring) |
| ~1550 | Strong | N-H Bend / C-N Stretch (Amide II) |
| ~1480 | Medium | C=C Stretch (Furan & Benzene Rings) |
| ~1350 | Strong | Asymmetric S=O Stretch (Sulfonic Acid) |
| ~1250 | Medium | C-N Stretch / N-H Bend (Amide III) |
| ~1160 | Strong | Symmetric S=O Stretch (Sulfonic Acid) |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. pitt.edu Vibrations that cause a change in molecular polarizability are Raman active. The spectrum of this compound is expected to be rich in information.
The symmetric vibrations of the benzene and furan rings are typically strong in Raman spectra. The "ring breathing" mode of the para-substituted benzene ring should give a particularly intense signal. Aromatic C-H stretching vibrations will also be visible. acs.org The S=O symmetric stretch of the sulfonate group is expected to be a prominent feature. nih.govresearchgate.net The amide group vibrations, particularly the Amide I (C=O stretch) and Amide III bands, are also readily observed in Raman spectra and can be sensitive to the molecular environment. spectroscopyonline.comresearchgate.net The furan ring itself has a distinctive Raman fingerprint, with major shifts associated with C-O and C=C vibrations. researchgate.netresearchgate.net
Table 2: Predicted Raman Shifts for this compound
| Predicted Raman Shift (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
|---|---|---|
| >3050 | Medium | Aromatic C-H Stretch (Furan & Benzene) |
| ~1660 | Medium | C=O Stretch (Amide I) |
| ~1610 | Strong | C=C Stretch / Ring Breathing (Benzene) |
| ~1475 | Strong | C=C Stretch (Furan Ring) |
| ~1390 | Medium | C-O Vibration (Furan Ring) |
| ~1160 | Strong | Symmetric S=O Stretch (Sulfonic Acid) |
| ~1000 | Very Strong | Ring Breathing (Benzene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.
Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule.
Furan Protons: The furan ring contains three distinct protons. Based on data from 2-furoic acid and its derivatives, the proton adjacent to the oxygen (H-5') is expected to be the most deshielded, appearing as a doublet of doublets around 7.9 ppm. chemicalbook.comhmdb.ca The proton adjacent to the carbonyl group (H-3') would likely appear as a doublet of doublets around 7.2 ppm. The remaining proton (H-4') would be a triplet (or more accurately, a doublet of doublets) around 6.6 ppm. chemicalbook.com The coupling constants between these protons are characteristic: J₃₄ ≈ 3.5 Hz, J₄₅ ≈ 1.7 Hz, and J₃₅ ≈ 0.8 Hz.
Benzene Protons: Due to the para-substitution pattern, the four protons on the benzenesulfonic acid ring will appear as two distinct sets of doublets, characteristic of an AA'BB' system. The two protons ortho to the amide group (H-2, H-6) would be deshielded by the amide and appear as a doublet around 7.8 ppm. The two protons ortho to the sulfonic acid group (H-3, H-5) would appear as a second doublet, also around 7.8 ppm, though electronic effects may cause slight differentiation. chemicalbook.comrsc.org The ortho coupling constant (Jortho) is typically 8-9 Hz.
Amide Proton: The N-H proton of the secondary amide is expected to appear as a broad singlet, typically in the range of 8.5-10.5 ppm, with its exact position being highly dependent on the solvent and concentration.
Sulfonic Acid Proton: The acidic proton of the -SO₃H group is typically exchangeable with solvent protons (like D₂O) and may appear as a very broad singlet at a low field (>10 ppm) or may not be observed at all.
Table 3: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| >10.0 | broad s | - | -SO₃H |
| ~9.5 | broad s | - | -NH - |
| ~7.9 | dd | J₄₅ ≈ 1.7, J₃₅ ≈ 0.8 | Furan H -5' |
| ~7.8 | d | J ≈ 8.5 | Benzene H -2, H -6 |
| ~7.8 | d | J ≈ 8.5 | Benzene H -3, H -5 |
| ~7.2 | dd | J₃₄ ≈ 3.5, J₃₅ ≈ 0.8 | Furan H -3' |
Carbon-13 (¹³C) NMR Chemical Shift Assignments and Structural Correlations
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct carbon signals are expected (four for the benzene ring, four for the furan ring, and two for the carbonyl and furan C-O carbons).
Carbonyl Carbon: The amide carbonyl carbon (-C =O) is expected to be significantly downfield, in the range of 160-165 ppm. chemicalbook.com
Furan Carbons: The carbon attached to the oxygen and the carbonyl group (C-2') would be around 145 ppm. The other carbon attached to oxygen (C-5') would be slightly more downfield at approximately 147 ppm. The two CH carbons of the furan ring (C-3' and C-4') are expected in the 112-120 ppm range. chemicalbook.com
Benzene Carbons: In para-substituted benzenes, four signals are typically observed due to symmetry. libretexts.orglibretexts.org The carbon attached to the sulfonic acid group (C-4) and the carbon attached to the amide nitrogen (C-1) would be quaternary and their shifts would be influenced by the substituents, likely appearing in the 135-145 ppm range. The two sets of CH carbons (C-2/C-6 and C-3/C-5) would appear in the typical aromatic region of 120-130 ppm. researchgate.netfiveable.me
Table 4: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~162 | Amide C =O |
| ~147 | Furan C -5' |
| ~145 | Furan C -2' |
| ~142 | Benzene C -1 (C-NH) |
| ~138 | Benzene C -4 (C-SO₃H) |
| ~128 | Benzene C -3, C -5 |
| ~122 | Benzene C -2, C -6 |
| ~118 | Furan C -3' |
Two-Dimensional NMR Techniques for Complex Structure Confirmation
To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable. weebly.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings. Cross-peaks would be expected between the adjacent furan protons (H-3'/H-4' and H-4'/H-5') and between the ortho-coupled benzene protons (H-2,6/H-3,5). libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to its directly attached carbon atom. It would definitively assign the signals for C-3'/H-3', C-4'/H-4', C-5'/H-5', and the corresponding pairs for the benzene ring (C-2,6/H-2,6 and C-3,5/H-3,5). youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is crucial for connecting the different fragments of the molecule. Key expected correlations would include:
The N-H proton to the amide carbonyl carbon (C=O) and the benzene carbon C-1.
Furan proton H-3' to the amide carbonyl carbon (C=O) and furan carbon C-5'.
Benzene protons H-2 and H-6 to the benzene carbons C-4.
Together, these 2D NMR techniques would provide an unambiguous confirmation of the entire molecular structure of this compound, verifying the link between the furoyl group and the benzenesulfonic acid moiety through the amide bridge. acs.org
Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations and Validation
Gauge-Including Atomic Orbital (GIAO) is a widely utilized quantum chemical method for the calculation of nuclear magnetic resonance (NMR) chemical shifts. This approach, often employed with Density Functional Theory (DFT), provides a powerful tool for validating experimentally obtained NMR spectra and assigning signals with a high degree of confidence.
For this compound, GIAO calculations would be performed on a computationally optimized molecular structure. The method calculates the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C). These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS).
A comparative analysis of the GIAO-calculated chemical shifts with experimental data allows for unambiguous assignment of the proton and carbon signals. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and molecular dynamics in solution, which are not always fully captured in gas-phase calculations. The correlation between theoretical and experimental data serves as a rigorous validation of the proposed molecular structure.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Type | Nucleus | Expected Chemical Shift (ppm) Range | Notes |
| Benzenesulfonic Acid Ring | ¹H | 7.5 - 8.5 | Aromatic protons, influenced by the electron-withdrawing SO₃H group and the electron-donating amide group. |
| Furan Ring | ¹H | 6.5 - 7.8 | Heteroaromatic protons with characteristic coupling patterns. |
| Amide | ¹H | 9.0 - 11.0 | Typically a broad singlet, downfield shift due to hydrogen bonding and the electronic environment. |
| Benzenesulfonic Acid Ring | ¹³C | 120 - 150 | Aromatic carbons, with quaternary carbons appearing at the lower field end. |
| Furan Ring | ¹³C | 110 - 150 | Heteroaromatic carbons. |
| Carbonyl | ¹³C | 160 - 170 | Amide carbonyl carbon, characteristically deshielded. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization
UV-Vis spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. For aromatic compounds, the energy levels involved are primarily π → π* transitions.
Analysis of Electronic Transitions and Chromophoric Behavior
The UV-Vis spectrum of this compound is characterized by the presence of multiple chromophores, including the benzene ring, the furan ring, and the furoylamino moiety. The conjugation between the furan ring, the carbonyl group of the amide, and the benzene ring creates an extended π-electron system. This extended conjugation is expected to result in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual, unconjugated chromophores.
Table 2: Principal Chromophores and Expected Electronic Transitions
| Chromophoric Group | Expected Transition Type | Approximate λ_max Region |
| Benzene Ring | π → π | 200-280 nm |
| Furan Ring | π → π | 200-250 nm |
| Furoylamino Group | π → π | 220-320 nm |
| Entire Conjugated System | π → π | >250 nm |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition and, consequently, its molecular formula. For this compound (C₁₁H₉NO₅S), HRMS would be used to measure its monoisotopic mass with high accuracy, distinguishing it from other compounds with the same nominal mass but different elemental formulas.
Table 3: Molecular Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₉NO₅S |
| Nominal Mass | 267 amu |
| Monoisotopic Mass (Calculated) | 267.02014 Da |
| Expected HRMS Result | 267.0201 ± 0.0005 Da |
Interpretation of Fragmentation Patterns for Structural Confirmation
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of this compound would likely proceed through several predictable pathways, providing strong evidence for its structure. Key fragmentation events would include:
Amide Bond Cleavage: Scission of the C-N bond between the carbonyl group and the benzene ring, leading to the formation of a furoyl cation (m/z 95) and an aminobenzenesulfonic acid radical fragment.
Loss of Sulfonic Acid Group: Elimination of SO₃ (80 Da) or HSO₃ (81 Da) from the parent ion.
Furan Ring Fragmentation: Loss of carbon monoxide (CO, 28 Da) from the furoyl cation.
Analysis of these fragmentation pathways allows for the piecewise reconstruction of the molecule, confirming the connectivity of the furoyl group, amide linkage, and the benzenesulfonic acid moiety.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z (amu) | Proposed Fragment Structure | Fragmentation Pathway |
| 267 | [C₁₁H₉NO₅S]⁺˙ | Molecular Ion |
| 172 | [C₆H₆NO₃S]⁺ | Loss of the furoyl group |
| 95 | [C₅H₃O₂]⁺ | Furoyl cation from amide cleavage |
| 67 | [C₄H₃O]⁺ | Loss of CO from the furoyl cation |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements for all covalent bonds and the angles between them.
Intermolecular Interactions: The study would reveal how molecules pack in the crystal lattice, identifying key non-covalent interactions such as hydrogen bonds. Hydrogen bonds are expected to be prominent, involving the sulfonic acid group (S-OH), the amide proton (N-H), and the amide carbonyl oxygen (C=O).
This detailed structural model from X-ray crystallography serves as the ultimate benchmark for validating the molecular structure and provides a basis for understanding its physical and chemical properties in the solid state.
Table 5: Key Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |
| Space Group | Symmetry of the crystal packing. |
| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. |
| Bond Lengths/Angles | Geometric details of the covalent framework. |
| Torsional Angles | Conformation of the molecule (e.g., rotation around the C-N amide bond). |
| Hydrogen Bonding Network | Details of intermolecular interactions stabilizing the crystal structure. |
Analysis of Crystal Packing and Intermolecular Interactions
In a hypothetical crystalline solid state, the molecules of this compound would likely engage in a variety of intermolecular interactions that dictate their packing arrangement. The presence of a sulfonic acid group, a strong hydrogen bond donor, and an amide group, which contains both a hydrogen bond donor (N-H) and acceptor (C=O), suggests that hydrogen bonding would be a dominant force in the crystal lattice.
It is probable that intricate networks of hydrogen bonds would form, potentially involving the sulfonic acid hydroxyl group donating a proton to the sulfonyl oxygen, the amide carbonyl oxygen, or even the oxygen atom of the furan ring of a neighboring molecule. The amide N-H group would also be expected to participate in hydrogen bonding, likely with the sulfonyl or carbonyl oxygens. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional supramolecular architectures.
Conformational Analysis and Bond Geometry in the Crystalline State
The conformational flexibility of this compound would be constrained upon crystallization. The molecule possesses several rotatable bonds, including the C-N bond of the amide, the C-C bond connecting the furoyl group to the amide, and the C-S bond of the sulfonic acid group. The specific torsion angles adopted in the crystalline state would be a compromise between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions.
The amide linkage is expected to be predominantly planar, or nearly so, due to the delocalization of the nitrogen lone pair into the carbonyl group. The relative orientation of the furan and benzene rings would be a key conformational feature. A certain degree of non-planarity between the two rings is expected to alleviate steric clashes.
The bond lengths and angles within the molecule would be anticipated to fall within the typical ranges for similar organic compounds. For instance, the C-S bond in the sulfonic acid group and the S-O bonds would have characteristic lengths. The geometry around the sulfur atom would be tetrahedral. The amide C-N bond would exhibit partial double-bond character, resulting in a shorter bond length compared to a typical C-N single bond. Precise, experimentally determined values for these parameters for this compound are not currently available.
To provide a more concrete understanding, the following tables present hypothetical data based on known values for similar molecular fragments. It is crucial to emphasize that these are estimations and not experimentally verified data for the title compound.
Hypothetical Intermolecular Interaction Data
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
| Hydrogen Bond | O-H (Sulfonic) | O=S (Sulfonic) | 2.6 - 2.8 |
| Hydrogen Bond | N-H (Amide) | O=C (Amide) | 2.8 - 3.0 |
| Hydrogen Bond | O-H (Sulfonic) | O=C (Amide) | 2.7 - 2.9 |
| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 |
| π-π Stacking | Furan Ring | Benzene Ring | 3.4 - 3.9 |
Hypothetical Bond Geometry Data
| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |
| C-S (Sulfonic) | 1.75 - 1.85 | O-S-O (Sulfonic) | 115 - 125 |
| S=O (Sulfonic) | 1.40 - 1.50 | C-S-O (Sulfonic) | 105 - 115 |
| C-N (Amide) | 1.32 - 1.38 | C-N-H (Amide) | 115 - 125 |
| C=O (Amide) | 1.22 - 1.26 | N-C=O (Amide) | 120 - 125 |
Further research, including single-crystal X-ray diffraction studies, is necessary to elucidate the precise solid-state structure and spectroscopic characteristics of this compound. Such studies would provide invaluable, definitive data to replace the current hypotheses based on chemical principles.
Structure Activity Relationship Sar Studies and Mechanistic Research
Influence of the Furoylamino Moiety on Biological Activity Profiles
The furoylamino moiety, which consists of a furan (B31954) ring linked to an amino group via a carbonyl group, plays a significant role in the biological profiles of various compounds. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, can engage in various non-covalent interactions with biological macromolecules. The inclusion of fluorine atoms or a heterocyclic moiety like furan is a common strategy in medicinal chemistry to enhance biological activity.
The specific arrangement of the 2-furoylamino group in 4-(2-Furoylamino)benzenesulfonic acid is critical for its interaction with biological targets. The carbonyl group can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. The furan ring itself can participate in hydrophobic and π-stacking interactions. Studies on related heterocyclic compounds have shown that these interactions are vital for the molecule's binding affinity and specificity to its target proteins. The biological activity of such compounds is often influenced by the electronic properties and steric profile of the heterocyclic ring system.
Contribution of the Benzenesulfonic Acid Scaffold to Bioactivity and Molecular Interactions
The benzenesulfonic acid scaffold is a key structural feature that significantly influences the compound's physicochemical properties and its interactions at a molecular level. Benzenesulfonic acid is a strong acid, meaning it is largely ionized at physiological pH. wikipedia.org This ionization results in a negatively charged sulfonate group (-SO3-), which can form strong ionic interactions, or salt bridges, with positively charged amino acid residues (such as lysine, arginine, and histidine) on the surface of proteins. researchgate.net
This ability to form strong electrostatic interactions is often a critical determinant of a drug's binding affinity and selectivity for its target. researchgate.net The benzene ring of the scaffold can also participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket of a receptor or enzyme. nih.gov The sulfonamide group, a related functionality, is known to be important for interacting with target receptors, such as the vascular endothelial growth factor receptor (VEGFR). nih.gov Furthermore, the benzenesulfonic acid moiety can influence the compound's solubility and pharmacokinetic properties.
Mechanistic Investigations into Molecular Target Interactions
Understanding the mechanisms by which this compound interacts with its molecular targets is fundamental to elucidating its biological effects. These investigations often involve a combination of computational and experimental approaches.
In silico molecular docking studies are computational techniques used to predict the binding mode and affinity of a small molecule to the active site of a target protein. For derivatives of benzenesulfonamide (B165840), docking studies have revealed that the sulfonamide moiety can fit into the active sites of enzymes like human carbonic anhydrases (hCAs) and interact with critical zinc ions. nih.gov These computational models provide insights into the specific amino acid residues involved in the binding and can guide the design of more potent and selective inhibitors.
In vitro enzyme inhibition assays are experimental methods used to quantify the inhibitory activity of a compound against a specific enzyme. These assays are essential for confirming the predictions from in silico studies and for determining key kinetic parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For example, various benzenesulfonamide derivatives have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase, α-glycosidase, and glutathione S-transferase. nih.gov The general types of enzyme inhibition include competitive, non-competitive, and substrate inhibition, which can be distinguished by kinetic studies. worthington-biochem.comyoutube.com
| Enzyme Target | Inhibition Data (for related derivatives) | Reference |
| Carbonic Anhydrase IX | IC50 values in the micromolar range for some benzenesulfonamide derivatives. | nih.gov |
| Acetylcholinesterase | Ki values in the micromolar range for certain amine sulfonamide derivatives. | nih.gov |
| α-Glycosidase | Ki values in the micromolar range for certain amine sulfonamide derivatives. | nih.gov |
| Glutathione S-transferase | Ki values in the micromolar range for certain amine sulfonamide derivatives. | nih.gov |
| 12-Lipoxygenase | Nanomolar potency for some 4-((benzyl)amino)benzenesulfonamide derivatives. | nih.gov |
This table presents data for derivatives of benzenesulfonamide, as specific data for this compound was not available in the search results.
Beyond enzyme inhibition, furoylamino-benzenesulfonic acid derivatives may exert their effects by binding to and modulating the activity of various receptors. The binding of a ligand to a receptor can initiate or block a signaling pathway, leading to a physiological response. The benzenesulfonic acid moiety, with its potential for strong ionic interactions, and the furoylamino group, with its hydrogen bonding and hydrophobic capabilities, are both crucial for receptor recognition and binding.
Systematic Structure-Activity Relationship (SAR) Exploration of Furoylamino-Benzenesulfonic Acid Derivatives
Systematic SAR studies involve the synthesis and biological evaluation of a series of related compounds to understand how specific structural modifications affect their biological activity.
For benzenesulfonamide derivatives, which share a core scaffold with this compound, SAR studies have revealed several key correlations:
Substitution on the Benzene Ring : The nature and position of substituents on the benzene ring can have a profound impact on activity. For instance, in a series of anticancer benzenesulfonamides, compounds with electron-donating groups showed better inhibitory effects against breast cancer cell lines than those with electron-withdrawing groups. nih.gov
Modifications of the Amide Linker : The amide group is a critical linker. Altering the groups attached to the amide nitrogen can significantly influence potency and selectivity. In a study of 12-lipoxygenase inhibitors, optimization of the benzylamino portion of a 4-((benzyl)amino)benzenesulfonamide scaffold led to compounds with nanomolar potency. nih.gov
Flexibility of the "Tail" Group : The flexibility of the moiety attached to the benzenesulfonamide core can influence inhibitory activity and isoform selectivity, as demonstrated in studies of carbonic anhydrase inhibitors. researchgate.net
Identification of Key Pharmacophoric Features
The pharmacophoric features of this compound can be inferred from extensive structure-activity relationship (SAR) studies on structurally similar compounds, particularly the potent loop diuretic, furosemide. Furosemide shares the core 4-aminobenzenesulfonamide scaffold with a furoyl group attached to the amino group. By analyzing the impact of structural modifications on the biological activity of furosemide and its analogs, key features essential for activity can be identified.
The general pharmacophore for this class of compounds consists of an acidic center, a central aromatic ring, and a sulfonamide group. Variations in these key areas, as well as the nature of the substituent at the 4-amino position, significantly influence the compound's potency and selectivity.
The Acidic Group: The presence of an acidic functional group is a critical determinant of activity. In furosemide, this is a carboxylic acid. Studies on furosemide derivatives have shown that this carboxyl group can be replaced by other acidic moieties, such as a tetrazole, without loss of GABAergic antagonistic activity. nih.gov However, replacement with sulfonic or phosphinic acids can impact the activity profile. nih.gov The acidic nature of this group is crucial for the interaction with the target protein.
The Sulfonamide Group: The sulfonamide moiety is another key feature for the diuretic activity of furosemide and related compounds. Its hydrogen-bonding capabilities are thought to be important for receptor binding.
The Central Aromatic Ring: The benzene ring serves as a scaffold, properly orienting the essential pharmacophoric elements. Substituents on this ring can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its activity.
The 4-Amino Linker and Furoyl Group: The furoyl group, attached via an amino linker at the 4-position of the benzenesulfonic acid core, plays a significant role in the molecule's activity. The furan ring itself can be substituted by other aromatic or heteroaromatic rings, such as thienyl and benzyl groups, while maintaining GABAergic antagonistic activity in furosemide analogs. nih.gov This suggests that a substituted aromatic moiety at this position is a key pharmacophoric feature.
A pharmacophore model for Na+-K+-2Cl- cotransporter (NKCC1) inhibitors, based on the related compound bumetanide, highlights the importance of the spatial arrangement of a hydrogen bond acceptor, a lipophilic group, and the acidic sulfonamide. researchgate.net Although furosemide showed a poorer fit to this specific model, it underscores the significance of these general features for this class of compounds. researchgate.net
Interactive Table of Furosemide Analogs and Their Activity
| Compound | Modification | Observed Activity |
|---|---|---|
| Furosemide Analog | Carboxyl group replaced by tetrazole | Maintained GABAergic antagonistic activity nih.gov |
| Furosemide Analog | Carboxyl group replaced by sulfonic acid | Altered activity profile nih.gov |
| Furosemide Analog | Carboxyl group replaced by phosphinic acid | Altered activity profile nih.gov |
| Furosemide Analog | Furanyl moiety substituted by thienyl group | Maintained GABAergic antagonistic activity nih.gov |
Q & A
What are the recommended methodologies for synthesizing and purifying 4-(2-Furoylamino)benzenesulfonic acid, and how can experimental design optimize yield?
Answer:
Synthesis typically involves multi-step reactions:
Sulfonation : Introduce the sulfonic acid group to the benzene ring under controlled acidic conditions (e.g., concentrated sulfuric acid at 80–100°C).
Furoylamination : React the sulfonated intermediate with 2-furoyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the amide bond.
Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/methanol) to isolate the pure compound.
Optimization : Employ Design of Experiments (DoE) to test variables like temperature, molar ratios, and reaction time. Central Composite Design (CCD) can minimize trials while maximizing yield .
How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Variability in assay conditions (e.g., pH, solvent composition). Validate protocols using standardized buffers (e.g., PBS) and controls.
- Impurity profiles : Use HPLC (>95% purity threshold) and mass spectrometry to confirm structural integrity.
- Cell line specificity : Conduct cross-validation in multiple cell models (e.g., HEK293 vs. HeLa) and correlate with physicochemical properties (logP, solubility) .
What advanced techniques are suitable for characterizing the compound’s structural and electronic properties?
Answer:
- NMR : - and -NMR to confirm substitution patterns and hydrogen bonding.
- X-ray crystallography : Resolve 3D conformation, especially for the furoylamino-sulfonic acid interaction.
- DFT calculations : Model electronic transitions and reactive sites (e.g., Fukui indices for electrophilic/nucleophilic regions) .
How can structure-activity relationship (SAR) studies be designed to explore its potential as a enzyme inhibitor?
Answer:
Core modifications : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the benzene or furan rings.
Enzyme assays : Test inhibition against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays.
Molecular docking : Compare binding affinities (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with sulfonic acid groups) .
What strategies mitigate solubility challenges in biological assays?
Answer:
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrins to enhance aqueous solubility.
- Salt formation : Prepare sodium or potassium salts to improve ionization.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
How can computational modeling guide the design of derivatives with enhanced stability?
Answer:
- MD simulations : Predict degradation pathways (e.g., hydrolysis of the amide bond) under physiological conditions.
- QSPR models : Correlate substituent electronegativity with thermal stability (TGA/DSC data) .
What analytical methods are recommended for quantifying trace impurities?
Answer:
- HPLC-UV/ESI-MS : Detect and quantify byproducts (e.g., unreacted sulfonic acid precursors) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
- LOQ : Achieve limits of quantification <0.1% using calibration curves .
How do functional group interactions influence reactivity in cross-coupling reactions?
Answer:
The sulfonic acid group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position of the benzene ring. The furoylamino moiety can participate in hydrogen bonding, affecting catalytic activity in Pd-mediated couplings. Use Hammett constants () to predict substituent effects .
What experimental approaches validate the compound’s stability under varying pH conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (HCl, pH 2), neutral (PBS, pH 7.4), and alkaline (NaOH, pH 10) conditions at 40°C for 24–72 hours.
- Stability-indicating assays : Monitor degradation via HPLC and identify products using LC-MS/MS .
How can researchers integrate spectral data (IR, Raman) with computational results for validation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
